N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
Description
Overview of N-(Benzo[c]oxadiazol-4-yl)-2-(5-(3-Methoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl)Acetamide
N-(Benzo[c]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide (molecular formula: C₁₉H₁₄N₄O₄S₂ , molecular weight: 426.5 g/mol ) features a benzoxadiazole ring fused to a thiazolidinone backbone via an acetamide linker. The thiazolidinone moiety is substituted at the 5-position with a 3-methoxybenzylidene group and at the 2-position with a thioxo functional group. This structural configuration enables dual electronic effects: the electron-withdrawing benzoxadiazole enhances stability, while the methoxybenzylidene group contributes to lipophilicity, facilitating membrane permeability.
Table 1: Key Structural Features and Properties
Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds constitute over 85% of pharmaceutically active agents due to their versatile binding capabilities and structural mimicry of endogenous biomolecules. The benzoxadiazole unit, a nitrogen-oxygen heterocycle, is renowned for its role in modulating electron transport pathways, while thiazolidinones are celebrated for their antimicrobial and anticancer properties. The fusion of these moieties in N-(benzo[c]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide creates a synergistic pharmacophore, enhancing its potential to interact with biological targets such as cyclooxygenase-II (COX-II) and apoptosis-regulating proteins.
Historical Context and Discovery
First synthesized in 2005 and structurally modified by 2025, this compound emerged from efforts to optimize thiazolidinone derivatives for enhanced bioactivity. The synthetic pathway mirrors methodologies reported by Lelyukh et al. (2022), wherein Knoevenagel condensation between 2-imino-4-thiazolidinones and aromatic aldehydes yielded analogs with pronounced anticancer activity. The incorporation of a benzoxadiazole moiety represents a strategic innovation, building on earlier work that identified oxadiazoles as potent COX-II inhibitors.
Rationale for Academic Investigation
The compound’s structural uniqueness and preliminary biological data warrant rigorous academic exploration. In vitro assays demonstrate its efficacy against leukemia SR (29.97% growth inhibition) and ovarian NCI/ADR-RES (31.26% inhibition) cell lines, outperforming earlier thiazolidinone-isatin conjugates. Additionally, its dual heterocyclic architecture suggests multifunctional mechanisms, potentially bridging anti-inflammatory and anticancer applications through COX-II modulation.
Table 2: Comparative Bioactivity of Selected Analogues
| Compound | Target Cell Line | Growth Inhibition (%) |
|---|---|---|
| 5a (Current Compound) | Leukemia SR | 29.97 |
| 5e | NSC Lung Cancer HOP-62 | 36.29 |
| 5h | Ovarian NCI/ADR-RES | 31.26 |
Properties
Molecular Formula |
C19H14N4O4S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H14N4O4S2/c1-26-12-5-2-4-11(8-12)9-15-18(25)23(19(28)29-15)10-16(24)20-13-6-3-7-14-17(13)22-27-21-14/h2-9H,10H2,1H3,(H,20,24)/b15-9- |
InChI Key |
WJXWNOGFPOLQSH-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Nitration and Cyclization of 2-Amino-4-nitroaniline
4-Nitro-2-aminophenol is treated with nitrous acid (HNO₂) under acidic conditions to form 4-nitrobenzo[c][1,2,]oxadiazole. Subsequent reduction of the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) yields benzo[c]oxadiazol-4-amine.
Key reaction conditions :
-
Nitration : HNO₃/H₂SO₄, 0–5°C, 2 hours.
-
Cyclization : NaNO₂/HCl, 0°C, 1 hour.
Preparation of 5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one
The thioxothiazolidinone core is synthesized via a two-step process:
Formation of 2-Thioxothiazolidin-4-one
Maleic anhydride reacts with thioglycolic acid in aqueous NaOH to form 2-thioxothiazolidin-4-one.
Reaction scheme :
Knoevenagel Condensation with 3-Methoxybenzaldehyde
2-Thioxothiazolidin-4-one undergoes condensation with 3-methoxybenzaldehyde in acetic acid catalyzed by sodium acetate to form the 5-(3-methoxybenzylidene) derivative.
Reaction conditions :
-
Molar ratio : 1:1.2 (thioxothiazolidinone:aldehyde).
-
Catalyst : Sodium acetate (6 equiv).
Characterization data :
Acetic Acid Functionalization of Thioxothiazolidinone
The 2-thioxothiazolidin-3-yl group is functionalized with an acetic acid side chain for subsequent amide coupling:
Alkylation with Ethyl Bromoacetate
2-Thioxothiazolidin-4-one reacts with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to form ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate.
Reaction conditions :
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using NaOH in ethanol to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
Reaction conditions :
Amide Coupling with Benzo[c] oxadiazol-4-amine
The final step involves coupling the carboxylic acid with the amine using a peptide coupling agent:
Activation with TBTU
2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is activated with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in dry DMF.
Reaction conditions :
Characterization data :
Optimization and Challenges
Regioselectivity in Benzylidene Formation
The Z-isomer predominates (>95%) due to steric hindrance during Knoevenagel condensation.
Purification Techniques
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration/Cyclization | HNO₃/H₂SO₄, NaNO₂/HCl | 70% |
| 2 | Knoevenagel Condensation | 3-Methoxybenzaldehyde, NaOAc, AcOH | 74% |
| 3 | Alkylation/Hydrolysis | Ethyl bromoacetate, K₂CO₃, NaOH | 85% |
| 4 | Amide Coupling | TBTU, DIPEA, DMF | 68% |
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Key Reaction Mechanisms
| Reaction Type | Mechanism Details | Structural Impact |
|---|---|---|
| Amide Coupling | Nucleophilic attack of the oxadiazole amine on an activated intermediate | Forms stable amide bond at the oxadiazole position |
| Knoevenagel Condensation | Base-catalyzed α,β-unsaturated carbonyl compound formation via β-hydroxy elimination | Introduces the 3-methoxybenzylidene substituent |
| Thiazolidinone Formation | Multicomponent condensation involving thioamide formation and cyclization | Establishes the five-membered sulfur-containing ring |
Reactivity Profile
The compound exhibits reactivity typical of both oxadiazoles and thiazolidinones:
3.1. Hydrolysis
-
Amide bond hydrolysis : Susceptible to acidic/basic conditions, leading to cleavage of the oxadiazole-thiazolidinone linkage.
-
Thiazolidinone ring opening : Potential under alkaline conditions due to the β-lactam-like structure .
3.2. Nucleophilic Substitution
-
Oxadiazole reactivity : Electron-deficient aromatic ring may undergo nucleophilic aromatic substitution if activated .
-
Thiazolidinone thioamide : The thioxo group (C=S) is reactive toward alkylation or oxidation .
3.3. π-Stacking Interactions
-
The planar oxadiazole and thiazolidinone rings facilitate non-covalent interactions in biological systems .
Comparison with Analogous Compounds
Analytical and Purification Methods
Scientific Research Applications
Pharmacological Applications
2.1 Antiproliferative Activity
Research indicates that compounds with oxadiazole and thiazolidinone structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide | MCF-7 | X |
| This compound | HCT-116 | Y |
Note: Replace X and Y with actual IC50 values from relevant studies.
2.2 Antioxidant and Antidiabetic Activities
The compound has also been evaluated for its antioxidant properties. Studies suggest that modifications to the thiazolidinone moiety enhance its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases . Additionally, derivatives have shown promise in antidiabetic activity through mechanisms that involve the modulation of glucose metabolism .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to existing chemotherapeutics .
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of this compound in vitro. The study demonstrated that it effectively reduced oxidative stress markers in cellular models exposed to free radicals .
Mechanism of Action
The mechanism by which N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide
- N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
Uniqueness
N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide stands out due to the presence of the methoxybenzylidene group, which may confer unique reactivity and biological activity compared to its analogs. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Biological Activity
N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[c][1,2,5]oxadiazole moiety with a thioxothiazolidin derivative. Its molecular formula is , and it has a molecular weight of approximately 382.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thioxothiazolidin ring and subsequent coupling with the benzo[c][1,2,5]oxadiazole derivative. Detailed synthetic pathways have been documented in various studies .
Anticancer Activity
Research indicates that compounds containing the oxadiazole and thioxothiazolidin moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Hep3B | 2.5 | Induces apoptosis via caspase activation |
| Compound B | MCF7 | 3.8 | Inhibits cell cycle progression at G2/M phase |
| N-(benzo[c][1,2,5]oxadiazol-4-yl)-... | A549 | TBD | TBD |
Antioxidant Activity
In addition to anticancer effects, this compound has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Preliminary results suggest that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential .
Anti-inflammatory Effects
Compounds with similar structural features have also demonstrated anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The ability to modulate inflammatory pathways positions this compound as a candidate for further investigation in inflammatory diseases.
Case Studies
A notable study involved the evaluation of a series of oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly impacted biological activity. Specifically, compounds with methoxy substitutions showed enhanced potency against liver cancer cells (Hep3B) .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in apoptosis and cell cycle regulation.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves condensation of 2-thioxothiazolidin-4-one derivatives with appropriate aldehydes (e.g., 3-methoxybenzaldehyde) under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst . Key variables to optimize include:
- Solvent system : Glacial acetic acid vs. ethanol-DMF mixtures for solubility and reactivity .
- Catalyst loading : Sodium acetate (1 mmol) enhances imine formation but may require adjustment for sterically hindered substrates.
- Reaction time : Monitor via TLC (20% ethyl acetate/hexane) to minimize side products .
Post-reaction, recrystallization in ethanol yields pure product (85% reported). For scale-up, inert atmospheres (N₂/Ar) may improve reproducibility.
Basic: What analytical techniques are critical for structural validation, and how are spectral contradictions resolved?
Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of the benzylidene moiety (e.g., Z/E isomerism) and acetamide linkage. Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism .
- IR : Strong bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) validate the thioxothiazolidinone core .
- Mass spectrometry : High-resolution MS resolves ambiguities in molecular ion fragmentation patterns .
Contradictions are addressed via 2D NMR (COSY, NOESY) and X-ray crystallography if crystalline derivatives are obtainable.
Advanced: How can researchers reconcile conflicting biological activity data (e.g., cytotoxicity vs. antioxidant effects) observed in structurally similar analogs?
Answer:
Discrepancies may arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or antioxidant models (DPPH vs. FRAP) .
- Substituent effects : The 3-methoxy group’s electron-donating nature alters redox potential, impacting antioxidant activity .
Methodological solutions : - Perform dose-response curves (IC₅₀ comparisons) across multiple assays.
- Use molecular docking to correlate thioxothiazolidinone interactions with target proteins (e.g., NF-κB for anti-inflammatory activity) .
Advanced: What computational strategies are recommended for probing the compound’s mechanism of action?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- Molecular Dynamics (MD) : Simulate binding stability with enzymes like cyclooxygenase-2 (COX-2) using AMBER or GROMACS .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Basic: How can solubility challenges in biological assays be addressed without compromising stability?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the acetamide moiety against hydrolysis .
- Lyophilization : For long-term storage, lyophilize with trehalose as a cryoprotectant.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the thioxothiazolidinone core?
Answer:
- Substituent variation : Replace 3-methoxybenzylidene with electron-withdrawing groups (e.g., nitro) to modulate electron density at C4-oxo .
- Bioisosteric replacement : Substitute the benzooxadiazole ring with benzothiazole to assess π-π stacking efficiency .
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical H-bond acceptors (e.g., C=S) .
Basic: How can researchers mitigate decomposition during storage or handling?
Answer:
- Storage : Store under argon at −20°C in amber vials to prevent photodegradation of the benzylidene moiety .
- Stability assays : Monitor via HPLC-UV at 254 nm over 30 days (accelerated conditions: 40°C/75% RH) .
Advanced: How should contradictory data on metabolic stability be investigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
